4-(6-Isocyanatopyridin-2-yl)morpholine
Overview
Description
Preparation Methods
The synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine typically involves the reaction of 6-chloropyridine-2-carbonitrile with morpholine under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-(6-Isocyanatopyridin-2-yl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The isocyanate group can also undergo addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding carbamates.
Cyclization Reactions: Under certain conditions, it can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases like potassium carbonate, nucleophiles like amines, and solvents such as dichloromethane . Major products formed from these reactions include ureas, carbamates, and various heterocyclic compounds .
Scientific Research Applications
4-(6-Isocyanatopyridin-2-yl)morpholine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Polymer Development: Its reactivity with nucleophiles makes it useful in the development of specialized polymers.
Proteomics Research: It is employed in proteomics research for the modification of proteins and peptides.
Mechanism of Action
The mechanism of action of 4-(6-Isocyanatopyridin-2-yl)morpholine involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, leading to the formation of stable covalent bonds . This reactivity is exploited in various applications, including drug synthesis and polymer development .
Comparison with Similar Compounds
4-(6-Isocyanatopyridin-2-yl)morpholine can be compared with other similar compounds such as:
- 6-(Morpholin-4-yl)pyridin-2-yl isocyanate
- 2-Isocyanato-6-(morpholin-4-yl)pyridine
These compounds share similar structural features and reactivity profiles but may differ in their specific applications and reactivity under certain conditions . The uniqueness of this compound lies in its specific reactivity and applications in drug synthesis and polymer development.
Properties
IUPAC Name |
4-(6-isocyanatopyridin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-8-11-9-2-1-3-10(12-9)13-4-6-15-7-5-13/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYZXDNHAQDJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594497 | |
Record name | 4-(6-Isocyanatopyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-15-7 | |
Record name | 4-(6-Isocyanato-2-pyridinyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884507-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(6-Isocyanatopyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Morpholin-4-ylpyridin-2-yl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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